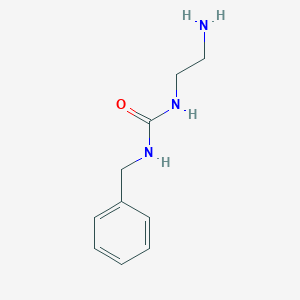
1-(2-Aminoethyl)-3-benzylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-3-benzylurea is an organic compound that features a urea moiety substituted with a benzyl group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminoethyl)-3-benzylurea can be synthesized through a multi-step process involving the reaction of benzyl isocyanate with 2-aminoethylamine. The reaction typically proceeds under mild conditions, with the isocyanate reacting with the amine to form the desired urea derivative. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, and the product can be purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-3-benzylurea can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-3-benzylurea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-benzylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-benzylurea can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-Aminoethyl)-3-methylurea: Similar structure but with a methyl group instead of a benzyl group.
1-(2-Aminoethyl)-3-ethylurea: Similar structure but with an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its hydrophobic interactions and binding affinity with target molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-benzylurea |
InChI |
InChI=1S/C10H15N3O/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H2,12,13,14) |
InChI Key |
SMUJEJKXOTWAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















